N-Hexanoyl-L-alanyl-L-alanyl-L-alanine
Description
Structure
3D Structure
Properties
CAS No. |
90288-33-8 |
|---|---|
Molecular Formula |
C15H27N3O5 |
Molecular Weight |
329.39 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-(hexanoylamino)propanoyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C15H27N3O5/c1-5-6-7-8-12(19)16-9(2)13(20)17-10(3)14(21)18-11(4)15(22)23/h9-11H,5-8H2,1-4H3,(H,16,19)(H,17,20)(H,18,21)(H,22,23)/t9-,10-,11-/m0/s1 |
InChI Key |
DQXZZQGXFHWDMM-DCAQKATOSA-N |
Isomeric SMILES |
CCCCCC(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O |
Canonical SMILES |
CCCCCC(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O |
Origin of Product |
United States |
Significance of Short Peptide Amphiphiles in Supramolecular Chemistry
Short peptide amphiphiles are molecules that, like N-Hexanoyl-L-alanyl-L-alanyl-L-alanine, consist of a short peptide sequence attached to a hydrophobic moiety, typically an alkyl chain. nih.gov Their importance in supramolecular chemistry stems from their ability to spontaneously organize into a variety of well-defined nanostructures such as nanofibers, nanotubes, nanovesicles, and hydrogels. mdpi.com This self-assembly is driven by a combination of non-covalent interactions, including hydrogen bonding between the peptide backbones, hydrophobic interactions among the alkyl tails, and electrostatic interactions. nih.govmanchester.ac.uk
The programmability of the peptide sequence allows for precise control over the resulting supramolecular structures and their functions. By altering the amino acid sequence, researchers can tune the mechanical properties, biocompatibility, and even the catalytic activity of the resulting materials. nih.gov For instance, the incorporation of specific amino acid sequences can introduce biological recognition motifs or catalytic sites. nih.gov This "bottom-up" approach to creating functional materials from simple, well-defined molecular building blocks is a central theme in nanotechnology and materials science. manchester.ac.uk
The study of short peptide amphiphiles has led to a deeper understanding of the fundamental principles governing molecular self-assembly, drawing parallels to natural biological systems where proteins and lipids assemble to form complex cellular structures.
Overview of Self Assembling Peptide Based Materials in Research
Oligopeptide Synthesis Approaches
The foundational step in producing N-Hexanoyl-L-alanyl-L-alanyl-L-alanine is the assembly of the L-alanyl-L-alanyl-L-alanine tripeptide backbone. This can be achieved through two principal methods: solid-phase peptide synthesis (SPPS) and solution-phase synthesis.
Solid-Phase Peptide Synthesis (SPPS) Techniques
Solid-phase peptide synthesis (SPPS) is a widely adopted method for the assembly of peptide chains. nih.govluxembourg-bio.com In this technique, the C-terminal amino acid is anchored to an insoluble resin support, and subsequent amino acids are added in a stepwise manner. pacific.edu The use of a solid support facilitates the removal of excess reagents and byproducts through simple filtration and washing steps, streamlining the synthesis process. lsu.edu
For the synthesis of the L-alanyl-L-alanyl-L-alanine backbone, a common approach involves the use of Fmoc (9-fluorenylmethyloxycarbonyl) protecting groups for the N-terminus of the amino acids. The synthesis cycle consists of:
Deprotection: Removal of the Fmoc group from the resin-bound amino acid or peptide, typically using a solution of piperidine (B6355638) in a suitable solvent like dimethylformamide (DMF).
Activation and Coupling: The incoming Fmoc-protected L-alanine is activated using a coupling reagent and then added to the deprotected N-terminus of the resin-bound peptide. pacific.edu
Washing: The resin is thoroughly washed to remove unreacted reagents and byproducts.
This cycle is repeated until the desired tripeptide sequence is assembled. Key to the success of SPPS is the choice of resin, protecting groups, and coupling reagents, as outlined in the table below.
| Component | Examples | Function |
| Resin | Rink Amide Resin, Wang Resin | Provides a solid support for peptide assembly. |
| N-α-Protecting Group | Fmoc (9-fluorenylmethyloxycarbonyl) | Protects the N-terminus of the amino acid during coupling. |
| Coupling Reagents | HBTU, HATU, DIC/HOBt | Facilitate the formation of the peptide bond. |
| Solvents | DMF, DCM | Solubilize reagents and wash the resin. |
Solution-Phase Synthesis Methods
Solution-phase peptide synthesis, while often more labor-intensive due to the need for purification after each step, remains a valuable technique, particularly for large-scale synthesis. nih.gov In this method, the peptide is synthesized in a homogenous solution, and intermediates are isolated and purified before proceeding to the next coupling step.
The synthesis of L-alanyl-L-alanyl-L-alanine in solution would involve the sequential coupling of protected L-alanine residues. This typically requires the protection of both the N-terminus and the C-terminus of the amino acids to prevent unwanted side reactions. After each coupling step, one of the protecting groups is selectively removed to allow for the addition of the next amino acid.
N-Terminal Acylation Reactions
Once the tripeptide backbone is synthesized, the hexanoyl moiety is introduced at the N-terminus. This acylation step is crucial for imparting the desired lipophilic character to the peptide.
Incorporation of the Hexanoyl Moiety
The most common method for N-terminal acylation is the reaction of the deprotected peptide with an activated form of hexanoic acid. On solid support, after the final Fmoc deprotection of the tripeptide, the resin-bound peptide is treated with hexanoyl chloride or hexanoic anhydride (B1165640) in the presence of a base, such as diisopropylethylamine (DIEA), to neutralize the resulting acid. mdpi.com
In solution-phase synthesis, the purified tripeptide with a free N-terminus is reacted with the acylating agent in a suitable organic solvent. The resulting this compound is then purified, typically by chromatography.
A comparison of common acylating agents is presented below:
| Acylating Agent | Reaction Conditions | Advantages | Disadvantages |
| Hexanoyl Chloride | Anhydrous conditions, base (e.g., DIEA) | High reactivity, readily available. | Can lead to side reactions if moisture is present. |
| Hexanoic Anhydride | Base (e.g., DIEA) | Less sensitive to moisture than acyl chlorides. | May require longer reaction times. |
| Hexanoic Acid with Coupling Reagents | Coupling reagents (e.g., HBTU, HATU), base | Milder conditions, good for sensitive substrates. | Higher cost of coupling reagents. |
Exploration of Acyl Donor Specificity
The choice of acyl donor can influence the efficiency and selectivity of the N-acylation reaction. While highly reactive donors like acyl chlorides are effective, they can sometimes lead to non-specific acylation if other nucleophilic side chains are present. For a peptide composed solely of alanine (B10760859), this is not a concern. However, for more complex peptides, the use of milder acylating systems, such as activated esters or enzymatic methods, can provide greater selectivity. dntb.gov.ua Recent research has explored the use of tunable phenol (B47542) esters and acyl phosphates for selective N-terminal acylation, offering a high degree of control over the reaction. researchgate.net
Chemoenzymatic Synthesis Pathways for Related Peptide Units
Chemoenzymatic methods offer a green and highly selective alternative for the synthesis of acylated peptides. researchgate.net These approaches utilize enzymes to catalyze the formation of peptide bonds or the acylation step, often under mild, aqueous conditions. nih.gov
For the synthesis of this compound, a potential chemoenzymatic route could involve the enzymatic ligation of hexanoic acid to the pre-synthesized tripeptide. Lipases are a class of enzymes that have been shown to catalyze N-acylation reactions in non-aqueous environments. nih.gov Another approach could involve the use of acyl-adenylating enzymes that activate the fatty acid for subsequent reaction with the peptide's N-terminus. rsc.org
Furthermore, enzymes such as d-alanine-d-alanine ligase have been studied for the synthesis of dipeptides, suggesting the potential for enzymatic synthesis of the peptide backbone itself, which could then be chemically or enzymatically acylated. nih.govnih.gov While the direct chemoenzymatic synthesis of this compound may not be fully established, the principles and methodologies from related systems provide a strong foundation for future development in this area.
| Enzyme Class | Substrates | Reaction Type | Potential Application |
| Lipases | Fatty acid esters, amines | N-acylation | Incorporation of the hexanoyl moiety. |
| Acyl-Adenylating Enzymes | Fatty acids, ATP, amines | N-acylation | Activation and transfer of hexanoic acid. |
| Peptide Ligases | Amino acids/peptides | Peptide bond formation | Synthesis of the alanyl-alanyl-alanine backbone. |
Chemical Modifications for Tunable Properties
The therapeutic and research applications of peptides can be significantly enhanced by precise chemical modifications. For this compound, these modifications can be strategically introduced at the N-terminus, the C-terminus, or the peptide backbone to fine-tune its physicochemical properties, such as stability, solubility, and binding affinity.
A primary motivation for modifying the C-terminus is to neutralize the negative charge of the carboxylic acid present at physiological pH. nih.gov This alteration can increase the peptide's hydrophobicity, which in turn can influence its interaction with biological receptors. nih.gov Moreover, C-terminal modifications can enhance a peptide's stability and are crucial for developing peptide-based pharmaceuticals by affecting their activity, membrane permeability, and in vivo half-life. nih.gov
Common C-terminal modifications include amidation, where the terminal carboxylic acid is converted to a carboxamide. This modification is known to prevent enzymatic degradation and can mimic the structure of native proteins. Esterification of the C-terminus is another strategy to improve the biological activity and stability of peptides. Additionally, the C-terminus can be modified into an aldehyde group, creating peptide aldehydes that can act as inhibitors for various enzymes. The introduction of fluorescent groups like 7-amino-4-methylcoumarin (B1665955) (AMC) at the C-terminus is also a valuable strategy for studying protease activity and specificity. qyaobio.com
Modifications at the N-terminus also play a critical role in tailoring peptide properties. N-terminal acetylation, for instance, removes the positive charge from the N-terminal amine, which can increase the peptide's stability against enzymatic degradation. molchanges.com While the methyl side chains of the alanine residues are generally chemically inert, advanced techniques such as ligand-enabled β-C(sp3)–H arylation can be employed for post-assembly modification of alanine at the C-terminus. acs.org A more common strategy to introduce functionality along the peptide backbone is to substitute one of the alanine residues with an amino acid bearing a reactive side chain.
The following table summarizes various chemical modifications applicable to this compound and their potential impact on its properties.
| Modification Site | Type of Modification | Reagents/Methods | Potential Effect on Properties |
| C-Terminus | Amidation | Solid-phase synthesis on a suitable resin (e.g., Rink amide resin) or post-synthesis amidation. | Neutralizes negative charge, increases stability against carboxypeptidases, may enhance biological activity. jpt.com |
| Esterification (e.g., Methyl or Ethyl ester) | Reaction with the corresponding alcohol under acidic conditions. | Neutralizes negative charge, increases hydrophobicity, can act as a pro-drug. nih.gov | |
| Reduction to Alcohol | Reduction of the C-terminal carboxylic acid or ester. | Removes charge, increases hydrophilicity. | |
| Aldehyde Formation | Oxidation of the corresponding C-terminal alcohol. | Can act as a covalent inhibitor of proteases. | |
| Fluorescent Labeling (e.g., AMC) | Coupling with a fluorescent molecule like 7-amino-4-methylcoumarin. | Allows for tracking and quantification in biological assays. qyaobio.com | |
| N-Terminus | De-hexanoylation and Re-acylation | Removal of the hexanoyl group followed by reaction with a different acyl chloride or anhydride. | Alters lipophilicity and interaction with binding partners. |
| Backbone (Alanine Side Chain) | Substitution with other amino acids | Replacing one or more alanine residues during synthesis with amino acids containing functional groups (e.g., Lysine, Cysteine). | Introduces sites for further specific modifications like pegylation, glycosylation, or labeling. |
| C(sp3)-H Arylation | Ligand-enabled, bidentate auxiliary-assisted arylation. acs.org | Introduces aromatic functionality for altered binding or spectroscopic properties. acs.org | |
| Conversion to Dehydroalanine (Dha) | Chemical conversion of a substituted alanine (e.g., cysteine) residue. nih.gov | Creates an electrophilic center for subsequent Michael addition reactions with various nucleophiles, enabling diverse functionalization. nih.govrsc.org |
These chemical modifications provide a versatile toolbox for optimizing the properties of this compound for specific applications, ranging from basic research to the development of new therapeutic agents.
Molecular Self Assembly Mechanisms of N Hexanoyl L Alanyl L Alanyl L Alanine
Intermolecular Non-Covalent Interactions
The spontaneous organization of N-Hexanoyl-L-alanyl-L-alanyl-L-alanine into ordered structures is governed by a synergistic effect of several non-covalent interactions. aip.orgrsc.org These weak forces, including hydrophobic effects, hydrogen bonding, and electrostatic interactions, collectively provide the thermodynamic driving force for the self-assembly process. researchgate.netrsc.org
| Interaction Type | Description | Role in Self-Assembly |
|---|---|---|
| Hydrophobic Interactions | The tendency of the nonpolar hexanoyl tails to aggregate in water to minimize contact with polar water molecules. youtube.com | Primary driving force for initial aggregation, leading to the formation of a hydrophobic core. nih.gov |
| Hydrogen Bonding | Formation of non-covalent bonds between amide groups (-C=O···H-N-) of the peptide backbone. aip.orgnih.gov | Stabilizes the assembly into ordered secondary structures, typically β-sheets, which promote the elongation of nanostructures. nih.govnih.gov |
| Electrostatic Interactions | Repulsive or attractive forces between charged groups, such as the terminal carboxylate (-COO⁻) and protonated amino (-NH₃⁺) groups. nih.govrsc.org | Influences the morphology and stability of the final assemblies by modulating the packing of hydrophilic headgroups. nih.gov |
| Van der Waals Forces | Weak, short-range attractions between molecules due to transient fluctuations in electron density. researchgate.netrsc.org | Contribute to the close packing of both the hydrophobic tails and the peptide backbones within the assembly. |
Hydrogen Bonding Networks within Assemblies
Once the initial hydrophobic aggregation occurs, hydrogen bonding plays a crucial role in directing the molecules into more ordered, stable structures. aip.org The amide groups within the tri-alanine backbone are capable of forming extensive intermolecular hydrogen bonds. nih.gov This interaction is fundamental for the stabilization of peptide secondary structures, most commonly β-sheets, which facilitate the growth of elongated, high-aspect-ratio nanostructures like fibers and ribbons. nih.govnih.gov The regular, repeating nature of the alanine (B10760859) peptide sequence promotes the formation of a well-defined, multidimensional hydrogen-bonding network. nih.govacs.org The unfolding of alanine-rich peptides is primarily dependent on the breaking of these backbone hydrogen bonds rather than side-chain interactions. nih.gov The energy required to remove solvating water molecules from the peptide group before the formation of these internal hydrogen bonds is a significant factor in the energetics of assembly. researchgate.net
Electrostatic Interactions in Aqueous Environments
Electrostatic forces contribute significantly to the modulation of the self-assembly process. The this compound molecule possesses a terminal carboxylic acid group, which will be deprotonated and negatively charged (-COO⁻) at neutral or basic pH. In acidic conditions, it can be protonated. This charge introduces electrostatic repulsion between the hydrophilic headgroups of adjacent molecules. nih.gov This repulsion counteracts the attractive hydrophobic and hydrogen bonding forces, influencing the curvature and dimensions of the final nanostructure. For instance, strong repulsion can lead to the formation of cylindrical micelles or fibers, while weaker repulsion might allow for the formation of flatter, ribbon-like structures. nih.gov The presence of ions in the solution can screen these electrostatic charges, thereby altering the balance of forces and affecting the stability and morphology of the assembled structures. conicet.gov.ar
Potential Role of π-Stacking (if applicable to alanine-rich sequences)
π-stacking interactions are non-covalent interactions that occur between aromatic rings. These interactions are a significant driving force in the self-assembly of peptides containing aromatic amino acids such as phenylalanine, tryptophan, or tyrosine. rsc.orgnih.gov However, the this compound molecule lacks any aromatic moieties. The hexanoyl tail is aliphatic, and the side chain of alanine is a simple methyl group. Therefore, π-stacking does not play a role in the self-assembly of this specific compound. The stabilization of its supramolecular structures relies entirely on the interplay of hydrophobic forces, hydrogen bonding, and electrostatic interactions.
Hierarchical Assembly Pathways
The formation of macroscopic structures from individual this compound molecules is a hierarchical process that spans multiple length scales. nih.gov The self-assembly is not a single-step event but follows a pathway-dependent mechanism that can be directed toward either kinetically trapped or thermodynamically favorable states. acs.orgdocumentsdelivered.com
The typical pathway begins at the molecular level with the hydrophobic effect driving individual molecules (unimers) to aggregate into primary nanostructures, such as spherical or cylindrical micelles, once a critical aggregation concentration is reached. nih.gov Within these initial aggregates, the peptide headgroups begin to organize, forming intermolecular hydrogen bonds that lead to the development of β-sheet structures. nih.gov
These primary structures then serve as building blocks for larger, more complex architectures. For example, spherical micelles may fuse or reorganize into elongated cylindrical fibers. nih.gov These fibers can then further associate laterally or bundle together to form thicker microfibrils or ribbons. nih.gov This multi-step, hierarchical process allows for the creation of complex and robust biomaterials from simple molecular precursors. nih.govnih.gov
Influence of Environmental Stimuli on Self-Assembly Kinetics and Thermodynamics
The kinetics and thermodynamics of the self-assembly process, and thus the final morphology of the resulting structures, are highly sensitive to external environmental conditions. researchgate.netaip.orgrsc.org Modulating these factors allows for precise control over the material properties.
Key environmental stimuli include:
pH: Changes in pH alter the protonation state of the terminal carboxylic acid group. This directly modifies the electrostatic repulsion between headgroups, impacting the packing and morphology of the assembly. researchgate.net For instance, aggregates can be disrupted at high pH values. nih.gov
Temperature: Temperature affects both the hydrophobic interactions (which are uniquely strengthened over a certain temperature range) and the stability of hydrogen bonds. rsc.org It can be used to switch between kinetically trapped and thermodynamically stable assembled states. acs.org
Ionic Strength: The addition of salt screens electrostatic repulsions between the charged headgroups, which can promote closer packing and lead to the formation of larger, more stable aggregates. conicet.gov.aracs.org
Peptide Concentration: Self-assembly is a concentration-dependent phenomenon. The process is typically initiated only above a critical aggregation concentration (CAC). nih.gov Varying the concentration can influence the kinetics and the final equilibrium state of the system. cam.ac.uk
Solvent Conditions: The choice of solvent can drastically alter the balance of non-covalent interactions. For example, the presence of destabilizing organic solvents like hexafluoroisopropanol (HFIP) can decrease the rate of β-sheet assembly and alter the assembly pathway. acs.org
| Environmental Stimulus | Effect on Interactions | Impact on Self-Assembly Thermodynamics & Kinetics |
|---|---|---|
| pH | Alters the charge state of the terminal carboxyl group, modifying electrostatic repulsion. | Can trigger or reverse assembly; affects the stability and morphology of the final structure. researchgate.net |
| Temperature | Affects the strength of hydrophobic interactions and the stability of hydrogen bonds. rsc.org | Can control the transition between kinetic and thermodynamic products; influences assembly rate and final structure stability. acs.org |
| Ionic Strength (Salt Conc.) | Screens electrostatic repulsion between charged headgroups. conicet.gov.ar | Promotes aggregation and can lead to larger, more ordered structures. acs.org |
| Solvent Polarity | Modifies the hydrophobic effect and the strength of hydrogen bonds. | Can inhibit or alter the assembly pathway, leading to different morphologies. acs.org |
By understanding and controlling these hierarchical pathways and their response to environmental cues, it is possible to design and fabricate advanced supramolecular materials based on this compound with tailored structures and functions. nih.govaip.org
Despite a comprehensive search for scientific literature, detailed research findings on the specific molecular self-assembly mechanisms of this compound are not available in the public domain. While extensive research exists on the self-assembly of related short peptides, such as N-acyl amino acids and other alanine-containing sequences, specific data regarding the pH-responsive behavior, temperature dependence, and the influence of ionic strength, solvent composition, and concentration on this compound could not be located.
General principles of peptide self-assembly suggest that a molecule like this compound, which possesses a hydrophobic hexanoyl tail and a hydrophilic tri-alanine headgroup, would likely exhibit amphiphilic properties and undergo self-assembly in aqueous solutions. The behavior of such a peptide would be governed by a balance of non-covalent interactions, including hydrogen bonding between the peptide backbones, hydrophobic interactions involving the acyl chain and the alanine methyl groups, and electrostatic interactions related to the terminal carboxyl group.
It is plausible that the self-assembly of this compound would be influenced by the factors outlined in the proposed structure of this article. For instance:
pH-Responsive Assembly Behavior: The protonation state of the C-terminal carboxylic acid would be dependent on the pH of the solution. At low pH, the carboxylic acid would be protonated and neutral, while at higher pH, it would be deprotonated and negatively charged. This change in charge could significantly impact the electrostatic interactions between molecules, thereby influencing the morphology and stability of the resulting self-assembled structures.
Temperature-Dependent Self-Organization: Temperature typically affects the strength of both hydrogen bonds and hydrophobic interactions. For many self-assembling peptide systems, an increase in temperature can disrupt the ordered structures, leading to disassembly.
Effects of Ionic Strength and Solvent Composition: The presence of salts in the solution could screen electrostatic interactions, which might alter the packing of the peptide molecules. The composition of the solvent, such as the addition of organic co-solvents, would change the polarity of the medium and could modulate the hydrophobic interactions, thereby influencing the self-assembly process.
Concentration-Driven Morphological Transitions: As with many self-assembling systems, the concentration of this compound would be a critical parameter. It is expected that different morphologies (e.g., micelles, nanofibers, vesicles) could be formed at different concentration regimes.
Role of Chiral Information in Supramolecular Chirality: The inherent chirality of the L-alanine residues would likely be transferred to the supramolecular level, resulting in the formation of chiral nanostructures. This phenomenon, known as the transfer of chirality, is a common feature in the self-assembly of chiral molecules.
However, without specific experimental data from studies on this compound, any detailed discussion or presentation of data in tables would be purely speculative. The scientific community has yet to publish research that specifically characterizes the self-assembly mechanisms of this particular compound. Therefore, it is not possible to provide a thorough and scientifically accurate article that adheres to the requested outline and focuses solely on this compound.
Advanced Characterization of Self Assembled Architectures of N Hexanoyl L Alanyl L Alanyl L Alanine
Spectroscopic Probes for Secondary and Tertiary Structures
Spectroscopic techniques are indispensable for probing the conformational details of peptide assemblies at the molecular level. These methods provide insights into the secondary structures, such as β-sheets and α-helices, that govern the self-assembly process.
Circular Dichroism (CD) spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution. It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The resulting CD spectrum provides a characteristic signature for different secondary structure motifs.
For self-assembling peptides like N-Hexanoyl-L-alanyl-L-alanyl-L-alanine, which are rich in alanine (B10760859), the formation of β-sheet structures is highly probable. This is typically characterized in a CD spectrum by a strong negative band around 218 nm and a positive band near 195 nm. In contrast, a random coil conformation would show a strong negative band near 200 nm. The analysis of CD spectra allows for the semi-quantitative estimation of the percentage of each secondary structure element within the assembled state.
Illustrative CD Spectroscopy Data for Acyl-Tri-Alanine Peptides
| Secondary Structure | Characteristic Wavelength (nm) | Expected Molar Ellipticity (deg·cm²·dmol⁻¹) |
|---|---|---|
| β-Sheet (Minimum) | ~218 | Negative |
| β-Sheet (Maximum) | ~195 | Positive |
Fourier Transform Infrared (FTIR) spectroscopy probes the vibrational modes of molecules. In peptide research, the amide I band (arising from C=O stretching vibrations) and the amide II band (resulting from N-H bending and C-N stretching) are particularly sensitive to the secondary structure.
For β-sheet structures, the amide I band in FTIR spectra typically appears in the range of 1620–1640 cm⁻¹. This is due to the hydrogen bonding network between adjacent peptide strands. A less intense band around 1695 cm⁻¹ can also indicate an antiparallel β-sheet arrangement. By analyzing the position and shape of the amide I band, detailed information about the backbone conformation and intermolecular hydrogen bonding of this compound assemblies can be inferred.
Illustrative FTIR Amide I Peak Positions for Peptide Secondary Structures
| Secondary Structure | Typical Amide I Wavenumber (cm⁻¹) |
|---|---|
| β-Sheet | 1620 - 1640 |
| Antiparallel β-Sheet (minor component) | ~1695 |
| Random Coil | 1640 - 1650 |
In the context of self-assembled peptides, LFR can provide a unique fingerprint of the higher-order structure. Different morphologies, such as fibers or sheets, would be expected to exhibit distinct LFR spectra. This technique can complement CD and FTIR by providing information not just on the secondary structure of individual peptides, but on the collective arrangement of these peptides within the larger assembly. For this compound, LFR could be used to distinguish between different polymorphic forms of its self-assembled structures.
Imaging Techniques for Nanostructure Morphology
Transmission Electron Microscopy (TEM) provides high-resolution images of nanomaterials. Samples are typically prepared by depositing a dilute solution of the self-assembled peptide onto a TEM grid and allowing it to dry. The sample is often stained with a heavy metal salt (like uranyl acetate) to enhance contrast.
For this compound, TEM is expected to reveal the formation of elongated nanofibrillar or ribbon-like structures, which are common morphologies for self-assembling β-sheet peptides. From TEM images, critical morphological parameters such as the width and length of the nanofibers can be measured. For instance, similar acyl-peptides have been observed to form fibrils with diameters in the range of 10-50 nm and lengths extending to several micrometers.
In the case of a hydrogel formed from this compound, SEM would likely show a porous, interconnected network of nanofibers. The images can be used to assess the pore size and fiber density of the hydrogel, which are important parameters for applications in tissue engineering and controlled release.
Illustrative Morphological Parameters from Electron Microscopy for Acyl-Peptide Nanofibers
| Parameter | Technique | Typical Range of Values |
|---|---|---|
| Fiber Width | TEM | 10 - 50 nm |
| Fiber Length | TEM / SEM | Several micrometers |
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that would be employed to visualize the morphology of self-assembled this compound nanostructures on a substrate. In a typical experiment, a solution of the peptide would be deposited onto a flat substrate, such as mica or silicon, and allowed to dry. The AFM tip, mounted on a flexible cantilever, would then be scanned across the surface.
By detecting the deflections of the cantilever caused by forces between the tip and the sample, a topographical image of the self-assembled structures can be generated. This would reveal their shape (e.g., nanofibers, nanoribbons, nanotubes, or vesicles), dimensions (height, width, and length), and surface details. For instance, AFM could determine the persistence length of fibrillar structures and visualize any helical twisting. Tapping mode AFM is often preferred for soft biological samples to minimize damage. While no specific AFM images for this compound are available, studies on similar short, acylated peptides have revealed the formation of long, entangled fibrillar networks.
Rheological Analysis of Self-Assembled Hydrogels
Rheology is the study of the flow and deformation of matter. For this compound, rheological analysis would be crucial to quantify the mechanical properties of its hydrogels, which are formed by the entrapment of water within the self-assembled peptide network.
Storage and Loss Modulus Determination
Oscillatory rheometry is used to determine the viscoelastic properties of the hydrogel. A small, oscillating strain or stress is applied to the sample, and the resulting stress or strain is measured. This allows for the determination of the storage modulus (G') and the loss modulus (G'').
The storage modulus (G') represents the elastic component of the material, indicating the energy stored and recovered per cycle of oscillation. A high G' is characteristic of a solid-like material. The loss modulus (G'') represents the viscous component, indicating the energy dissipated as heat per cycle. A high G'' is characteristic of a liquid-like material.
For a true hydrogel, the storage modulus is significantly higher than the loss modulus (G' > G''), and both moduli are largely independent of the applied frequency over a certain range. This indicates the formation of a stable, cross-linked network. Without experimental data, a hypothetical data table is presented below to illustrate typical results for a peptide hydrogel.
| Frequency (rad/s) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) |
| 0.1 | 1050 | 110 |
| 1.0 | 1060 | 115 |
| 10.0 | 1075 | 125 |
| 100.0 | 1100 | 140 |
| This is a hypothetical data table. |
Viscoelastic Properties and Gelation Kinetics
The viscoelastic properties of the this compound hydrogel could be further investigated through strain sweep and time sweep experiments. A strain sweep would identify the linear viscoelastic region (LVER), where G' and G'' are independent of the applied strain, and the critical strain at which the gel structure begins to break down.
Time sweep experiments would monitor the evolution of G' and G'' over time after a triggering event (e.g., a change in temperature or pH) to study the gelation kinetics . This would reveal the gelation time, which is often identified as the point where the G' and G'' curves cross over (G' = G''). The rate of increase in G' would provide information about the speed of the self-assembly and network formation process.
Scattering Techniques for Size and Shape Determination
Scattering techniques are non-invasive methods used to determine the size, shape, and interactions of particles in solution.
Dynamic Light Scattering (DLS)
Dynamic Light Scattering (DLS) would be used to determine the size distribution of the this compound aggregates in the solution state, prior to gelation. DLS measures the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of the particles.
The diffusion coefficient of the particles is calculated from the correlation function of the intensity fluctuations. The hydrodynamic radius (R_h) of the particles is then determined using the Stokes-Einstein equation. DLS can provide information on the average particle size, the polydispersity index (a measure of the width of the size distribution), and the presence of multiple populations of aggregates. For example, DLS could distinguish between small oligomeric precursors and larger, more mature aggregates.
A hypothetical DLS result for this compound aggregates might show a primary population with a hydrodynamic radius in the range of tens to hundreds of nanometers, depending on the concentration and solution conditions.
| Parameter | Value |
| Z-Average Hydrodynamic Radius (nm) | 150 |
| Polydispersity Index (PDI) | 0.25 |
| Peak 1 Intensity (%) | 95 |
| Peak 1 Radius (nm) | 145 |
| Peak 2 Intensity (%) | 5 |
| Peak 2 Radius (nm) | 550 |
| This is a hypothetical data table. |
Small-Angle X-ray Scattering (SAXS)
Small-Angle X-ray Scattering (SAXS) is a powerful technique for obtaining structural information about nanoscale objects in solution. A beam of X-rays is passed through the sample, and the scattered X-rays are collected at very small angles. The resulting scattering pattern is a function of the size, shape, and internal structure of the scattering objects.
For self-assembled this compound, SAXS could provide detailed information on the morphology of the aggregates. By analyzing the scattering curve (intensity vs. scattering vector, q), one could determine:
The cross-sectional dimensions of fibrillar structures.
Information about the internal packing of the peptide molecules within the self-assembled structure.
For example, the scattering data for cylindrical micelles or nanofibers can be fitted to appropriate models to extract their radius and length. The power-law dependence of the scattering intensity in certain q-regions can give clues about the dimensionality of the structures. Without experimental data, it is not possible to present a SAXS profile for this specific compound.
Academic Research Applications in Advanced Materials and Bio Inspired Systems
Development of Biomimetic Scaffolds
The ability of N-Hexanoyl-L-alanyl-L-alanyl-L-alanine to self-assemble into nanofibrous networks makes it an excellent candidate for creating biomimetic scaffolds. These scaffolds closely mimic the architecture of the native extracellular matrix (ECM), which provides structural and biochemical support to cells in tissues. The design of such materials is a cornerstone of tissue engineering and advanced cell biology research. nih.govnih.gov
Matrices for Three-Dimensional Cell Culture Research
Traditional two-dimensional cell culture on flat plastic surfaces fails to replicate the complex three-dimensional environment that cells experience in vivo. This limitation can significantly alter cell morphology, proliferation, and function. Biomimetic scaffolds formed from molecules like this compound offer a solution by creating a 3D environment that is more physiologically relevant.
The self-assembled nanofibers create a porous, hydrated network that supports cell growth and migration in three dimensions. nih.gov The tri-alanine sequence provides a peptide backbone that can be recognized by cells, and the physical properties of the resulting hydrogel—such as stiffness and porosity—can be tuned by altering the concentration of the molecule or the conditions of self-assembly (e.g., pH, ionic strength). researchgate.netnih.gov This tunability allows researchers to create specific microenvironments tailored to different cell types, facilitating more accurate studies of cell behavior, drug response, and disease progression.
Engineered Constructs for Tissue Scaffolding
In regenerative medicine, the goal is to repair or replace damaged tissues. Scaffolds made from self-assembling peptides provide a temporary, biocompatible structure that encourages native cells to infiltrate, proliferate, and produce their own ECM, ultimately regenerating the tissue. nih.gov The peptide-based nature of this compound ensures that its degradation products are simple amino acids and fatty acids, which are readily metabolized by the body, minimizing the risk of chronic inflammation or foreign body response.
The inherent modularity of these peptide amphiphiles allows for their biofunctionalization. Although the core molecule is simple, the peptide sequence could be extended to include specific cell-adhesive ligands, such as the well-known Arginine-Glycine-Aspartic acid (RGD) sequence, to promote targeted cell attachment and enhance tissue integration. nih.gov This combination of biocompatibility, biodegradability, and tunability makes such materials highly promising for engineering a wide range of tissues.
Functional Hydrogel Systems
The self-assembly of this compound into nanofibrous networks that immobilize water results in the formation of hydrogels. These are not merely passive scaffolds but can be designed as functional systems for a variety of biomedical applications.
Platforms for Sustained Release Mechanisms (Non-Drug Specific)
The porous, nanofibrous mesh of the hydrogel can be used to encapsulate therapeutic molecules, such as proteins, growth factors, or other biologics. Unlike simple injection, where a therapeutic agent is cleared from the target site rapidly, encapsulation within a hydrogel provides a mechanism for sustained and localized release. nih.govmdpi.com
The release kinetics are governed by the diffusion of the encapsulated molecule through the hydrogel network and the degradation rate of the scaffold itself. mdpi.com For a hydrogel formed from this compound, the density of the fiber network can be controlled to tune the diffusion rate. This allows for the development of delivery platforms that can release bioactive molecules over predictable and extended periods, from days to weeks, enhancing their therapeutic efficacy and reducing the need for repeated administrations.
| Parameter | Influence on Release Profile | Mechanism |
|---|---|---|
| Concentration of Peptide Amphiphile | Higher concentration generally leads to slower release. | Increases fiber density, creating a more tortuous path for diffusion. |
| Molecular Weight of Encapsulated Agent | Larger molecules are released more slowly. | Steric hindrance within the nanofiber mesh restricts movement. |
| Hydrogel Degradation Rate | Faster degradation leads to faster release. | Erosion of the matrix liberates the encapsulated agent. |
| Agent-Matrix Interactions | Electrostatic or hydrophobic interactions can slow release. | Binds the agent to the nanofibers, requiring dissociation before diffusion. |
Bioprinting Inks for Complex Architectures
Three-dimensional bioprinting is an advanced manufacturing technique that aims to build tissue and organ structures layer by layer. A key component of this technology is the "bioink," a printable material that contains living cells. researchgate.netrice.edu Hydrogels derived from self-assembling peptides are emerging as superior bioinks due to their biocompatibility and shear-thinning properties. cellgs.com
Shear-thinning means the material is gel-like at rest but becomes fluid-like when a force (shear stress) is applied, such as during extrusion from a printing nozzle. This property allows the hydrogel to be printed smoothly without exerting excessive force that could damage the encapsulated cells. rsc.org Once deposited, the material quickly recovers its gel state, ensuring high shape fidelity of the printed construct. A bioink based on this compound would be fully synthetic, offering high purity and batch-to-batch consistency, which are significant advantages over natural polymer-based inks like collagen or alginate that can suffer from variability and immunogenicity. accscience.com
Supramolecular Catalysis and Enzymatic Mimicry
Moving beyond structural applications, the self-assembly of peptide amphiphiles can be harnessed to create nanostructures with chemical functionality, including the ability to catalyze reactions in a manner that mimics natural enzymes. researchgate.net
Enzymes rely on the precise three-dimensional arrangement of specific amino acid residues within a folded protein structure to create an active site. Similarly, the self-assembly of functionalized peptides can bring catalytic residues into close proximity and create a specific microenvironment within the supramolecular nanostructure. bilkent.edu.tracs.org
For instance, by co-assembling this compound with other peptide amphiphiles that have catalytically active side chains (e.g., Histidine, Serine, Aspartic acid), it is possible to create a "catalytic triad" within the nanofiber, mimicking the active site of hydrolase enzymes. bilkent.edu.tr The hydrophobic core of the nanofiber, formed by the hexanoyl chains, can create a non-aqueous pocket that enhances certain types of reactions, such as ester hydrolysis. This bottom-up approach to catalyst design offers a powerful way to create novel, robust, and reusable catalytic systems for applications in chemical synthesis and biotechnology. nih.govresearchgate.net
| Feature | Natural Enzymes | Supramolecular Peptide Catalysts |
|---|---|---|
| Active Site | Precisely folded polypeptide chain. | Formed by self-assembly of functionalized peptides. bilkent.edu.tr |
| Stability | Often sensitive to temperature and pH. | Can be designed for high thermal and chemical stability. |
| Substrate Specificity | Typically very high. | Can be tuned, but often lower than natural enzymes. |
| Production | Complex biological processes (recombinant expression). | Straightforward chemical synthesis and self-assembly. bilkent.edu.tr |
| Modularity | Difficult to modify without disrupting function. | Easily modified by co-assembling different peptide units. researchgate.net |
Integration into Biosensing Interfaces
The utility of this compound in biosensing lies in its ability to form a stable and functional interface between a biological recognition element and a signal transducer. This integration is largely facilitated by its propensity to self-assemble into a hydrogel matrix, which can be tailored to create a microenvironment conducive to the activity and stability of immobilized biomolecules.
The process of integrating this peptide into a biosensor typically involves its immobilization on an electrode or other sensor surface. This can be achieved through various methods, including covalent bonding and physical adsorption. The self-assembly of the peptide into a three-dimensional network provides a high surface area for loading enzymes or other bioreceptors, enhancing the sensitivity of the biosensor. nih.govnih.govnih.gov
This compound is an amphiphilic molecule, consisting of a hydrophobic hexanoyl tail and a hydrophilic tri-L-alanine head. In aqueous solutions, these molecules can spontaneously self-assemble into nanostructures, such as nanofibers, which can entangle to form a three-dimensional hydrogel network. d-nb.info This process is driven by a combination of non-covalent interactions, including hydrogen bonding between the peptide backbones and hydrophobic interactions between the hexanoyl chains.
The resulting hydrogel possesses a high water content and a porous structure that mimics the natural extracellular matrix, providing a biocompatible environment for entrapped biomolecules. nih.gov This is particularly advantageous for enzyme-based biosensors, as the hydrogel can help to maintain the native conformation and catalytic activity of the enzyme. nih.gov Furthermore, the porous nature of the hydrogel allows for the diffusion of substrates and products, which is essential for the biosensor's function. d-nb.info
The immobilization of bioreceptors, such as enzymes, within the this compound hydrogel can be achieved through physical entrapment during the gelation process or through covalent attachment to the peptide fibers. nih.gov Physical entrapment is a mild method that is less likely to denature the enzyme, while covalent attachment can provide a more stable and long-lasting immobilization. nih.gov
Interactive Table 1: Comparison of Immobilization Techniques for Biosensors
| Immobilization Method | Advantages | Disadvantages | Suitability for this compound Hydrogel |
| Physical Adsorption | Simple procedure, mild conditions. | Weak binding can lead to leaching of the bioreceptor. | Moderate, relies on surface interactions with the peptide fibers. |
| Physical Entrapment | Mild conditions, preserves biomolecule activity. | Potential for bioreceptor leaching over time. | High, the porous hydrogel network is ideal for entrapping biomolecules. nih.gov |
| Covalent Bonding | Strong and stable immobilization, minimizes leaching. | Can sometimes alter the conformation and activity of the bioreceptor. | High, the peptide backbone can be functionalized for covalent linkage. |
| Cross-linking | Creates a stable and robust matrix. | Cross-linking agents can be harsh and may denature the bioreceptor. | Moderate, requires careful selection of cross-linking agents to maintain biocompatibility. |
The this compound hydrogel can be integrated with various signal transduction mechanisms to create functional biosensors. The most common approaches are electrochemical and optical detection methods.
In electrochemical biosensors , the hydrogel is typically cast onto the surface of an electrode. An immobilized enzyme within the hydrogel catalyzes a reaction with the target analyte, producing or consuming electroactive species. nih.gov For example, a glucose oxidase-loaded hydrogel would catalyze the oxidation of glucose, producing hydrogen peroxide, which can be detected amperometrically at the electrode surface. nih.gov The peptide hydrogel serves to concentrate the enzyme near the electrode and to protect the electrode surface from fouling by other components in the sample. nih.gov
Interactive Table 2: Examples of Electrochemical Biosensors Utilizing Peptide Hydrogels
| Analyte | Bioreceptor | Transduction Principle | Key Finding |
| Glucose | Glucose Oxidase | Amperometric detection of H₂O₂ | Peptide hydrogel provides a biocompatible matrix for enzyme immobilization and enhances sensor stability. researchgate.net |
| Cholesterol | Cholesterol Oxidase | Amperometric detection of H₂O₂ | The hydrogel composite matrix allows for a wide linear response range and good long-term stability. researchgate.net |
| Superoxide Anion | Superoxide Dismutase & Horseradish Peroxidase | Amperometric detection | Self-assembled peptide hydrogel enables 3D cell culture and in-situ monitoring of cellularly released species. nih.gov |
In optical biosensors , the hydrogel can be used to immobilize bioreceptors that undergo a change in their optical properties upon interaction with the analyte. This could involve changes in fluorescence, absorbance, or color. For instance, an enzyme could be co-immobilized with a pH-sensitive dye. The enzymatic reaction could lead to a local pH change, which would be reported by the dye.
While specific research on this compound is limited, studies on analogous N-acyl-tripeptides and other self-assembling peptide hydrogels provide valuable insights into its potential applications in biosensing.
Research has shown that the mechanical properties and porosity of peptide hydrogels can be tuned by altering the peptide concentration, pH, and ionic strength. nih.gov This allows for the optimization of the hydrogel matrix for specific biosensing applications. For example, a more porous hydrogel may be desirable for the detection of large analytes, while a denser hydrogel may provide greater stability for the immobilized enzyme.
Furthermore, the biocompatibility of peptide hydrogels makes them suitable for in vivo and ex vivo biosensing applications. nih.gov For example, a hydrogel-based biosensor could be used for continuous glucose monitoring in diabetic patients or for detecting biomarkers in biological fluids. The biodegradable nature of peptide hydrogels is also an advantage in these applications.
Computational and Theoretical Investigations of N Hexanoyl L Alanyl L Alanyl L Alanine
Molecular Dynamics (MD) Simulations of Assembly Processes
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. aip.org For N-Hexanoyl-L-alanyl-L-alanyl-L-alanine, MD simulations can elucidate the mechanisms of its self-assembly into larger ordered structures, such as nanofibers or hydrogels. These simulations can be performed at different levels of resolution, primarily all-atom (AA) and coarse-grained (CG).
In all-atom MD simulations, every atom of the peptide and the surrounding solvent (typically water) is explicitly represented. aip.org This high level of detail allows for a precise description of intermolecular interactions, such as hydrogen bonding and van der Waals forces, which are critical drivers of self-assembly. Researchers can use AA-MD to observe the initial stages of aggregation, where a few molecules come together to form a nucleus, and to analyze the stability of the resulting assemblies. acs.org The choice of force field (e.g., CHARMM, AMBER) is critical for accurately modeling the potential energy of the system. researchgate.net
| Simulation Type | Typical Timescale | Level of Detail | Key Insights for this compound |
|---|---|---|---|
| All-Atom (AA) | Nanoseconds to Microseconds | Explicit representation of every atom | Detailed analysis of hydrogen bonding, initial nucleation events, and conformational changes of individual molecules during assembly. |
| Coarse-Grained (CG) | Microseconds to Milliseconds | Groups of atoms represented as single beads | Observation of large-scale assembly, determination of final aggregate morphology (e.g., fibril, micelle), and study of phase behavior. |
Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Conformation and Intermolecular Interactions
Quantum chemical calculations, such as Density Functional Theory (DFT) and other ab initio methods, are used to study the electronic structure of molecules. nih.gov These methods provide highly accurate information about molecular geometry, conformational energies, and the nature of non-covalent interactions. For this compound, DFT can be used to investigate the intrinsic conformational preferences of a single molecule in a vacuum or with a solvent model. nih.govmdpi.com
By systematically rotating the dihedral angles (φ, ψ) of the tri-alanine backbone, a potential energy surface can be generated. nih.gov This allows for the identification of low-energy conformers, such as those corresponding to β-sheets or other secondary structures, which are likely to be adopted during self-assembly. mdpi.com Furthermore, DFT calculations can be used to quantify the strength of intermolecular interactions, such as the hydrogen bonds between the amide groups of two peptide molecules or the hydrophobic interactions between the hexanoyl chains. researchgate.net This information is invaluable for understanding the specific forces that stabilize the assembled nanostructures. For instance, calculations on dipeptides have shown how different functionals, like B3LYP, can be used to locate stable conformers and analyze intramolecular hydrogen bonds. nih.gov
| Parameter | Description | Relevance to this compound |
|---|---|---|
| Dihedral Angles (φ, ψ) | Rotation angles of the peptide backbone that define its conformation. | Determining the preferred secondary structure (e.g., extended β-strand) of the tri-alanine segment. nih.gov |
| Interaction Energy | The energy change when two or more molecules interact. | Quantifying the strength of hydrogen bonds and van der Waals forces that drive the self-assembly process. |
| Basis Set (e.g., 6-311+G(d,p)) | A set of mathematical functions used to build molecular orbitals. | A larger basis set generally leads to more accurate results for electronic structure and energy calculations. nih.gov |
Coarse-Grained Modeling of Self-Assembly and Phase Behavior
As introduced in the context of MD simulations, coarse-grained (CG) modeling is a powerful strategy for studying phenomena that occur on large scales, such as the self-assembly of thousands of molecules and the resulting phase behavior. frontiersin.org The development of a CG model for this compound would involve a "mapping" scheme where groups of atoms are represented by CG beads. acs.org
The interactions between these beads are described by effective potentials that can be derived from more detailed all-atom simulations (a "bottom-up" approach) or from experimental data. frontiersin.org Methodologies like iterative Boltzmann inversion or force matching can be used to develop these potentials. rsc.org Once a CG model is established, it can be used in large-scale simulations to predict the phase diagram of the molecule under different conditions (e.g., concentration, temperature), showing transitions between states such as dispersed monomers, small aggregates, and a fully formed hydrogel network. usm.edu These models are particularly adept at capturing the interplay between the hydrophobic hexanoyl tails and the hydrophilic peptide headgroups, which is the defining characteristic of this amphiphilic molecule. acs.org
Cheminformatics and Machine Learning Approaches for Structure-Function Relationships
Cheminformatics and machine learning (ML) are increasingly used to predict the properties and functions of molecules from their structure. nih.govfrontiersin.org For peptides, these approaches can establish quantitative structure-activity relationships (QSAR) or structure-property relationships. frontiersin.org In the case of this compound, ML models could be trained on datasets of other self-assembling peptides to predict its propensity to form hydrogels or other nanostructures. nih.gov
The input for these models would be a set of molecular descriptors that encode the chemical structure of the molecule. These can include descriptors for the N-terminal hexanoyl group (e.g., hydrophobicity, size) and for the peptide sequence itself. frontiersin.org By analyzing large datasets, ML algorithms can identify the key molecular features that promote self-assembly. nih.govresearchgate.net This predictive capability can accelerate the design of new peptide-based biomaterials by computationally screening large numbers of candidate molecules before undertaking laborious and time-consuming experimental synthesis and characterization. nih.gov
In Vitro Biological Interactions and Activity Mechanisms
Studies on Enzyme Recognition and Degradation Pathways
Direct enzymatic recognition and degradation studies specifically targeting N-Hexanoyl-L-alanyl-L-alanyl-L-alanine are not extensively documented in publicly available literature. However, insights can be drawn from the metabolic pathways of its constituent amino acid, L-alanine. In eukaryotic systems, L-alanine is primarily catabolized through a process of transamination to pyruvate (B1213749), a reaction catalyzed by the enzyme alanine (B10760859) aminotransferase. nih.gov This pyruvate can then enter the mitochondria to be converted into acetyl-CoA by the pyruvate dehydrogenase complex, subsequently entering the tricarboxylic acid (TCA) cycle. nih.gov
In bacterial systems, L-alanine can be converted to pyruvate via oxidative deamination. nih.gov It is plausible that the degradation of the oligopeptide this compound would involve peptidases that cleave the peptide bonds, releasing individual L-alanine residues. These residues would then be available to enter their established degradation pathways. The N-terminal hexanoyl group would likely be cleaved by an acylase or a similar hydrolase. The specific enzymes that would recognize and act upon this short, acylated peptide have not been definitively identified.
Table 1: Potential Enzymatic Degradation Steps for this compound
| Putative Step | Enzyme Class | Substrate | Products |
| 1. Deacylation | Acylase/Hydrolase | This compound | Hexanoic acid + L-alanyl-L-alanyl-L-alanine |
| 2. Peptide Bond Cleavage | Peptidase/Protease | L-alanyl-L-alanyl-L-alanine | L-alanine residues |
| 3. Amino Acid Catabolism | Alanine Aminotransferase | L-alanine | Pyruvate |
Investigation of Interaction with Biological Membranes and Components (In Vitro)
Specific in vitro studies on the interaction of this compound with biological membranes are limited. However, the amphiphilic nature of this molecule—possessing a hydrophobic hexanoyl tail and a hydrophilic tri-alanine peptide head—suggests it would interact with lipid bilayers. The hydrophobic hexanoyl chain can insert into the nonpolar core of the membrane, while the peptide portion remains at the aqueous interface.
It is important to note that the specific effects of this compound on membrane properties such as fluidity, permeability, and integrity have not been empirically determined.
General Mechanisms of Antimicrobial Activity in Model Lipopeptides (without specific focus on this compound)
While the antimicrobial activity of this compound itself is not detailed in the available literature, the general mechanisms of action for model lipopeptides are well-characterized and provide a framework for potential activity. Lipopeptides, particularly those produced by Bacillus species such as surfactins, iturins, and fengycins, exhibit broad-spectrum antimicrobial effects in vitro. mdpi.com
The primary mode of action for many antimicrobial lipopeptides is the disruption of the microbial cell membrane. mdpi.com Their amphiphilic nature allows them to insert into the lipid bilayer, leading to a variety of detrimental effects:
Pore Formation: Some lipopeptides can aggregate within the membrane to form pores or ion channels, leading to leakage of essential ions and metabolites and ultimately cell death. frontiersin.org
Detergent-like Effects: At higher concentrations, certain lipopeptides can act as detergents, solubilizing the membrane and causing a complete loss of integrity. frontiersin.org
Lipid Organization Disruption: The insertion of lipopeptides can alter the packing and organization of membrane lipids, affecting the function of membrane-bound proteins.
The antibacterial activity of some lipopeptides is selective, with a more pronounced effect on eukaryotic cells or fungi, which is attributed to differences in membrane lipid composition. mdpi.com For example, prokaryotic membranes often have a higher proportion of charged lipids compared to the predominantly uncharged lipids in eukaryotic membranes. mdpi.com
Table 2: Examples of Model Lipopeptides and their In Vitro Antimicrobial Mechanisms
| Lipopeptide Family | Producing Organism (Example) | Primary Target | In Vitro Mechanism of Action |
| Surfactins | Bacillus subtilis | Bacteria, Fungi, Viruses | Membrane permeabilization, ion channel formation asm.orgfrontiersin.org |
| Iturins | Bacillus subtilis | Fungi | Pore formation in fungal membranes mdpi.com |
| Fengycins | Bacillus velezensis | Fungi | Disruption of membrane integrity mdpi.com |
Modulation of In Vitro Cellular Microenvironments by Self-Assembled Structures
Peptides and lipopeptides with the ability to self-assemble into ordered nanostructures can be used to create hydrogels that mimic the extracellular matrix. frontiersin.org These self-assembled structures can modulate the in vitro cellular microenvironment, influencing cell behavior such as adhesion, proliferation, and migration. frontiersin.org The properties of these hydrogels, including stiffness and charge, can be tuned to study their effects on cells. frontiersin.org
While there is no specific information on the self-assembly of this compound, short, acylated peptides are known to self-assemble. The process is driven by a combination of hydrophobic interactions between the acyl chains and hydrogen bonding between the peptide backbones. The resulting nanostructures can range from nanofibers and nanotubes to vesicles and hydrogels.
These self-assembled materials can serve as scaffolds for 3D cell culture, providing a more physiologically relevant environment compared to traditional 2D culture. nih.gov By incorporating specific bioactive motifs into the peptide sequence, it is possible to create materials that can actively direct cellular processes. frontiersin.org
Q & A
Q. What are the recommended methods for synthesizing N-Hexanoyl-L-alanyl-L-alanyl-L-alanine in laboratory settings?
A stepwise peptide coupling approach is typically employed. First, activate the carboxyl group of L-alanine using a coupling reagent (e.g., HBTU or DCC) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF). Hexanoyl chloride is then introduced to the N-terminus under alkaline conditions (e.g., triethylamine) to form the hexanoyl moiety. Subsequent coupling of additional L-alanine residues follows standard solid-phase peptide synthesis (SPPS) protocols, with iterative deprotection (e.g., using piperidine for Fmoc groups) and coupling steps .
Q. What analytical techniques are essential for characterizing this compound?
Critical techniques include:
- Nuclear Magnetic Resonance (NMR) : For structural confirmation (e.g., H and C NMR to resolve backbone protons and acyl chain signals).
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is typical for research-grade material) using a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% TFA).
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or MALDI-TOF to verify molecular weight (theoretical MW: 359.4 g/mol). Cross-reference with databases like NIST for spectral validation .
Q. What safety protocols are required for handling this compound?
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use a fume hood during synthesis to avoid inhalation of volatile reagents.
- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Consult safety data sheets (SDS) for specific disposal guidelines .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data for this compound?
Discrepancies in NMR or MS data often arise from impurities or stereochemical irregularities. Strategies include:
- Purity Assessment : Re-run HPLC with a longer gradient to isolate minor impurities.
- Isotopic Labeling : Use N- or C-labeled alanine to clarify ambiguous peaks in NMR.
- Cross-Validation : Compare experimental MS/MS fragmentation patterns with computational predictions (e.g., using tools like CFM-ID) .
Q. What experimental parameters optimize solid-phase synthesis yield?
Key factors include:
- Coupling Efficiency : Use double coupling for sterically hindered residues (e.g., after hexanoyl incorporation) with reagents like HATU/HOAt.
- Solvent Selection : Anhydrous DMF or DCM minimizes side reactions.
- Temperature Control : Conduct reactions at 0–4°C to reduce racemization. Monitor yields via Kaiser test or UV absorbance of Fmoc-deprotection byproducts .
Q. How does pH affect the stability of this compound in aqueous solutions?
Design a stability study:
- Buffer Systems : Prepare solutions at pH 2–10 (e.g., HCl/NaOH buffers).
- Incubation : Store samples at 25°C and 40°C for 0–72 hours.
- Analysis : Quantify degradation via HPLC-UV at 214 nm. Acidic conditions (pH < 3) typically hydrolyze the amide bonds, while alkaline conditions (pH > 8) may deacylate the hexanoyl group .
Q. How to address low solubility in biological assays?
- Co-Solvents : Use DMSO (≤5% v/v) or cyclodextrin-based solubilizers.
- pH Adjustment : Solubilize in mildly acidic buffers (pH 4–5) if the compound is zwitterionic.
- Structural Modifications : Introduce polar groups (e.g., PEG linkers) without altering the pharmacophore .
Methodological Considerations for Data Interpretation
Q. How to validate peptide integrity during long-term storage?
Q. What statistical methods are appropriate for dose-response studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
